Product packaging for 3-Iodofuro[2,3-b]pyridine(Cat. No.:)

3-Iodofuro[2,3-b]pyridine

Cat. No.: B13675861
M. Wt: 245.02 g/mol
InChI Key: OYJYMLGUPCSXRR-UHFFFAOYSA-N
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Description

3-Iodofuro[2,3-b]pyridine is a high-value halogenated heterocyclic building block designed for advanced chemical synthesis and drug discovery research. The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its applications as a kinase inhibitor hinge-binding motif . The iodine substituent at the 3-position provides a highly versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling rapid exploration of structure-activity relationships (SAR) . This compound is particularly significant in the development of potent and selective kinase inhibitors. Research has demonstrated that analogous halogenated furopyridines serve as key intermediates in synthesizing chemical probes for kinases like CLK and HIPK . The furo[2,3-b]pyridine core is an isostere of 7-azaindole, and modifying its hinge-binding interactions is a established strategy to improve selectivity profiles across the kinome without sacrificing potency . Beyond kinase targets, fused pyridine derivatives like this one are investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibiotic effects . As a synthetic intermediate, this compound is critical for constructing complex molecular architectures. Its reactivity allows for sequential and chemoselective coupling strategies, facilitating the efficient synthesis of diverse compound libraries for biological screening . This product is intended for use in research laboratories by qualified scientists. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4INO B13675861 3-Iodofuro[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

3-iodofuro[2,3-b]pyridine

InChI

InChI=1S/C7H4INO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H

InChI Key

OYJYMLGUPCSXRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=C2I

Origin of Product

United States

Synthetic Methodologies for 3 Iodofuro 2,3 B Pyridine and Its Derivatives

Strategies for Furo[2,3-b]pyridine (B1315467) Core Construction

The assembly of the furo[2,3-b]pyridine skeleton can be approached by forming the furan (B31954) ring onto a pre-existing pyridine (B92270) or by constructing the pyridine ring onto a furan precursor. ias.ac.in Additionally, multi-component reactions offer a convergent approach to this heterocyclic system.

Cyclization Reactions for Furan Ring Formation from Pyridine Precursors

A prevalent strategy for constructing the furo[2,3-b]pyridine core involves the cyclization of appropriately substituted pyridine derivatives. One common method begins with a 2-halopyridine, which undergoes nucleophilic aromatic substitution (SNAr) followed by ring closure. nih.gov For instance, 2,5-dichloronicotinic acid can be esterified and then reacted with an alkoxide, such as that derived from ethyl 2-hydroxyacetate, to displace the 2-chloro group. Subsequent intramolecular cyclization of the resulting intermediate yields the furo[2,3-b]pyridine core. nih.gov

Another approach utilizes pyridine-N-oxides. For example, 3-ethylcarboxylate pyridine N-oxides react with acyl chlorides or anhydrides to form ethyl acetoacetate (B1235776) derivatives. These intermediates then undergo deprotonation and cyclization to generate the furo[2,3-b]pyridine product. researchgate.netacs.org This metal-free method proceeds under mild conditions. acs.org

A summary of representative cyclization reactions starting from pyridine precursors is presented in Table 1.

Table 1: Cyclization Reactions from Pyridine Precursors

Starting Pyridine Derivative Reagents and Conditions Product Yield Reference
2,5-Dichloronicotinic acid ethyl ester 1. Ethyl 2-hydroxyacetate, NaH, THF, 0–70 °C, 3 h Ethyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate 88% nih.gov
3-Ethylcarboxylate pyridine N-oxide Acyl chloride or anhydride 2-(Alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridine 50-91% acs.org

Cyclization Reactions for Pyridine Ring Formation from Furan Precursors

The construction of the pyridine ring onto a pre-existing furan moiety is another viable, though less common, synthetic route. ias.ac.insemanticscholar.org This approach can be challenging due to the potential instability of the furan ring under the conditions often required for pyridine ring synthesis, such as strong acids. semanticscholar.org

One example involves the reaction of 2-aminofurans with 1,3-dicarbonyl compounds. clockss.org This method leverages the nucleophilicity of the amino group on the furan to initiate condensation and cyclization, ultimately forming the fused pyridine ring.

Multi-Component Reaction Approaches to Furo[2,3-b]pyridine Skeletons

Multi-component reactions (MCRs) provide an efficient pathway to complex molecules like furo[2,3-b]pyridines in a single synthetic operation. A notable example is the palladium(II)-catalyzed reaction of β-ketodinitriles and alkynes. acs.orgthieme-connect.com This process involves the concurrent formation of both the furan and pyridine rings through a cascade of C–C, C=C, C–O, C–N, and C=N bond formations. acs.orgresearchgate.net The reaction is proposed to proceed through an initial acid-mediated cyclization to form a 2-aminofuran-3-carbonitrile (B147697) intermediate, which then undergoes an N–H/C annulation with the alkyne to construct the pyridine ring. thieme-connect.com

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established three-component reaction, can also lead to furo[2,3-c]pyridine (B168854) skeletons under specific conditions, highlighting the potential of MCRs in synthesizing related furopyridine isomers. acs.org

Regioselectivity Control in Furo[2,3-b]pyridine Core Synthesis

A significant challenge in the synthesis of furo[2,3-b]pyridines is controlling the regioselectivity to avoid the formation of the isomeric furo[3,2-b]pyridine (B1253681). The outcome of the cyclization is highly dependent on the substitution pattern of the precursors and the reaction conditions.

Strategies to control regioselectivity include:

Directing Groups: The introduction of electron-withdrawing groups on the pyridine ring can influence the position of cyclization.

Catalytic Control: The use of palladium-catalyzed cross-coupling reactions can pre-form certain bonds, guiding the subsequent furan ring closure to the desired [2,3-b] fusion.

Microwave-Assisted Synthesis: Employing microwave irradiation can reduce reaction times, which may minimize the formation of undesired side products.

In the palladium-catalyzed synthesis from β-ketodinitriles and unsymmetrical alkynes, the regioselectivity is influenced by the electronic properties of the alkyne substituents. The more electron-rich aryl group of the alkyne tends to orient itself toward the pyridine nitrogen in the final product. thieme-connect.com

Halogenation Strategies for Introducing the Iodine Moiety at Position 3

The introduction of an iodine atom at the 3-position of the furo[2,3-b]pyridine core is a key step for further functionalization, often via cross-coupling reactions. Electrophilic iodination is the primary method employed for this transformation.

Electrophilic Iodination Techniques

Electrophilic iodination of the pre-formed furo[2,3-b]pyridine ring system is a direct method to install the iodine at the desired position. The electron-rich furan ring is susceptible to electrophilic attack, and position 3 is often the most reactive site.

Common iodinating agents and conditions include:

N-Iodosuccinimide (NIS): NIS is a widely used and effective reagent for the iodination of heterocycles. smolecule.com

Iodine (I2): Molecular iodine can be used, often in the presence of a base or an oxidizing agent, to generate the electrophilic iodine species. For example, the aromatization of an octahydrofuro[2,3-b]pyridine intermediate to furo[2,3-b]pyridine has been achieved using a combination of (diacetoxyiodo)benzene (B116549) (DIB) and I2. clockss.org

A specific example of a related system is the synthesis of 5-chloro-3-iodofuro[3,2-b]pyridine, which is prepared for chemoselective couplings, underscoring the utility of having a halogen at the 3-position. nih.govmuni.cz While this is the [3,2-b] isomer, the principles of electrophilic iodination are applicable to the [2,3-b] system.

The reaction conditions for electrophilic iodination, such as solvent and temperature, can be optimized to achieve high yields and selectivity. For instance, the iodination of related heterocyclic systems like pyrazoles has been successfully carried out using iodine in the presence of a base like potassium hydroxide (B78521) in DMF. beilstein-journals.org

A summary of reagents used for iodination is provided in Table 2.

Table 2: Reagents for Electrophilic Iodination

Reagent Substrate Type Notes Reference
N-Iodosuccinimide (NIS) Fused heterocycles A common and effective electrophilic iodine source. smolecule.com
Iodine (I2) with a base (e.g., KOH) Pyrazole derivatives Effective for iodination of electron-rich heterocycles. beilstein-journals.org

Indirect Iodination via Precursor Functionalization

The synthesis of 3-iodofuro[2,3-b]pyridines can be achieved through indirect methods that involve the functionalization of a precursor molecule, followed by a cyclization reaction that incorporates the iodine atom. One such strategy involves the iodine-promoted 5-endo-heteroannulation of N-Methyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones. This reaction proceeds under mild conditions to yield 3-iodofuropyridinium triiodide salts, which can then be dealkylated to provide the corresponding 3-iodofuro[2,3-b]pyridin-4(1H)-ones. researchgate.net

Another approach begins with the indirect iodination of 2-chloro-nicotinonitrile to produce 2-chloro-5-iodonicotinonitrile. researchgate.net This iodinated intermediate is then cyclized with methylhydrazine to form 3-amino-5-iodopyrazolo[3,4-b]pyridine. researchgate.net Subsequent protection of the amino group, followed by palladium-promoted coupling reactions and deprotection, allows for the introduction of various substituents. researchgate.net Finally, an iododediazoniation step can be employed to introduce an iodine atom at the 3-position, leading to asymmetrically 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Advanced Synthetic Approaches to Functionalized 3-Iodofuro[2,3-b]pyridines

The 3-iodofuro[2,3-b]pyridine scaffold is a valuable building block for the synthesis of more complex molecules, primarily through metal-catalyzed cross-coupling reactions. The iodine substituent at the 3-position serves as a versatile handle for introducing a wide range of functional groups.

Metal-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of 3-iodofuro[2,3-b]pyridines. nih.govmdpi.comacs.orglibretexts.orgorganic-chemistry.org These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives. nih.govmdpi.comacs.orglibretexts.orgorganic-chemistry.orgrsc.orgbeilstein-journals.orgnih.gov The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org In the context of this compound, this reaction allows for the introduction of aryl, alkyl, and heteroaryl groups at the 3-position. libretexts.orgacs.orgnih.govsustech.edu.cnorganic-chemistry.orglibretexts.org

A concise, four-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been developed for palladium-mediated cross-coupling reactions. nih.gov This route is scalable and allows for the introduction of diverse functionalities. nih.gov For instance, the Suzuki-Miyaura coupling of a this compound derivative has been demonstrated with various boronic acids to introduce different substituents. chim.it The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃, Ba(OH)₂, or NaOH in a solvent like DME or THF. researchgate.net The reactivity in Suzuki coupling is influenced by the nature of the substituents on both the pyridine ring and the boronic acid. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives
Starting MaterialCoupling PartnerCatalystBaseSolventProductYieldReference
3-Iodofuro[2,3-c]pyridineArylboronic acidPd(PPh₃)₄Na₂CO₃DME3-Aryl-furo[2,3-c]pyridine- chim.it
2-Substituted-3-iodoimidazo[1,2-a]pyridinesAryl boronic acidsPd(PPh₃)₄Na₂CO₃, Ba(OH)₂, or NaOHDME or THF2-Substituted-3-arylimidazo[1,2-a]pyridinesUp to 99% researchgate.net

The Sonogashira coupling reaction is a powerful tool for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling of this compound derivatives enables the introduction of alkyne functionalities, which can serve as precursors for further transformations. acs.orgorganic-chemistry.orgnih.goveie.grwiley-vch.de

For example, the Sonogashira reaction has been successfully applied to 3-iodofuro[2,3-c]pyridine to introduce an alkynyl group. chim.it In some cases, the reaction can be performed without a copper co-catalyst. eie.gr The choice of solvent can significantly impact the reaction's efficiency, with ionic liquids sometimes offering advantages over traditional organic solvents. lucp.net

Table 2: Examples of Sonogashira Coupling with this compound Derivatives
Starting MaterialCoupling PartnerCatalystCo-catalystBaseSolventProductYieldReference
3-Iodofuro[2,3-c]pyridineTerminal alkynePd catalyst---3-Alkynyl-furo[2,3-c]pyridine- chim.it
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂--[TBP][4EtOV] (ionic liquid)2-Chloro-5-(2-phenylethynyl)pyridine72% nih.govbeilstein-journals.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a means to introduce alkenyl groups onto the furo[2,3-b]pyridine core. acs.orgorganic-chemistry.orgnih.gov The Heck reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition, migratory insertion of the olefin, β-hydride elimination, and regeneration of the catalyst. libretexts.org Intramolecular Heck reactions can also be employed to construct cyclic systems. libretexts.orgscholaris.ca

Table 3: General Conditions for Heck Coupling
Starting MaterialCoupling PartnerCatalystBaseSolventProduct TypeReference
Aryl or Vinyl HalideActivated AlkenePalladium complexAmine baseVariousSubstituted Alkene organic-chemistry.org

Beyond the Suzuki, Sonogashira, and Heck reactions, other palladium-catalyzed transformations are utilized to functionalize the this compound scaffold. These include various C-C and C-heteroatom bond-forming reactions. nih.govmdpi.comacs.orglibretexts.orgorganic-chemistry.org For instance, palladium-catalyzed C-H activation/C-C cross-coupling reactions offer a direct method for functionalization. nih.gov Palladium catalysis is also effective for forming C-N and C-O bonds, allowing for the introduction of amines, amides, and phenols. beilstein-journals.orgnih.gov These reactions often employ specific ligands, such as Xantphos, to facilitate the coupling process. beilstein-journals.orgnih.gov

Copper-Mediated Oxidative Cyclizations and Coupling Reactions

Copper catalysis offers an efficient and economical approach for the synthesis of furo[2,3-b]pyridine scaffolds. beilstein-journals.org These methods often proceed through oxidative cyclization or coupling mechanisms.

One notable strategy involves the copper-mediated synthesis of 2,3-disubstituted furo[2,3-b]pyridines. For instance, a one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been achieved through a sequential C-C coupling followed by a C-O bond-forming reaction, assisted by ultrasound irradiation and catalyzed by a Pd/C-Cu system. researchgate.netnih.gov This methodology has been utilized to create a library of compounds with potential cytotoxic activities. researchgate.netnih.gov

In a different approach, copper-mediated oxidative cyclization has been employed to assemble the furo[3,2-b]pyridine scaffold, leading to the identification of potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net Furthermore, an efficient copper-mediated three-component reaction of 2,3-allenoates or 2-alkynoates, amines, and nitriles has been developed to afford fully substituted pyrazoles, showcasing the versatility of copper in mediating complex transformations. rsc.org These examples highlight the power of copper catalysis in constructing diverse heterocyclic systems, including the furo[2,3-b]pyridine core. organic-chemistry.org

Gold-Catalyzed Cascade Cyclizations in Furo[2,3-b]pyridine Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including furo[2,3-b]pyridines, often through cascade cyclization reactions. beilstein-journals.orgsoci.org These reactions are characterized by their mild conditions and high efficiency. soci.org

Gold catalysts, typically in the form of Au(I) or Au(III) salts or complexes, can activate alkynes towards nucleophilic attack, initiating a cascade of reactions to form the desired heterocyclic core. soci.orgmdpi.com For example, gold-catalyzed reactions have been used in the synthesis of various substituted pyrroles and indoles through the annulation of alkynyl thioethers. nih.gov This demonstrates the ability of gold to facilitate the formation of fused heterocyclic systems.

A pyridylidene ligand has been shown to facilitate the gold-catalyzed oxidative C–H arylation of heterocycles, a process that can be relevant for the functionalization of the furo[2,3-b]pyridine scaffold. beilstein-journals.org The highly electron-donating nature of this ligand promotes the gold(I)-to-gold(III) oxidation, which is a key step in many gold-catalyzed oxidative coupling reactions. beilstein-journals.org

C-H Functionalization Strategies

Direct C-H functionalization has become a paramount strategy in modern organic synthesis for its atom and step economy. nih.govrsc.org For the furo[2,3-b]pyridine system, C-H functionalization offers a direct route to introduce various substituents onto the heterocyclic core.

Researchers have explored the chemical reactivity of the 2,3-substituted furo[2,3-b]pyridine framework, successfully applying C-H amination and borylation reactions to the pyridine moiety. nih.gov While C-H fluorination and radical C-H arylation were found to be less efficient, the successful amination and borylation open avenues for further diversification of the furo[2,3-b]pyridine scaffold. nih.gov The regioselectivity of these reactions is a crucial aspect, and methods for meta-selective C-H functionalization of pyridines are being actively developed. snnu.edu.cn

The functionalization of the six-membered ring of 6,5-fused heterocyclic systems, such as furo[3,2-b]pyridines, has been reviewed, highlighting the potential for direct arylation and oxidative alkenylation. mdpi.com

Strategic Use of Protecting Groups

In the multi-step synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools to ensure chemoselectivity. pressbooks.puborganic-chemistry.org The temporary masking of reactive functional groups prevents unwanted side reactions and allows for the desired transformations to occur at specific sites. pressbooks.puborganic-chemistry.org

Commonly used protecting groups in the synthesis of related heterocyclic systems include the tert-Butyldimethylsilyl (TBDMS) and tert-Butoxycarbonyl (Boc) groups. For instance, 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine is a commercially available intermediate, indicating the use of the TBDMS group to protect a hydroxyl functionality during the synthesis or subsequent reactions of the furo[3,2-b]pyridine core. sigmaaldrich.com

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the trimethylsilylethoxymethyl (SEM) group was used to protect the pyrrole (B145914) nitrogen. However, challenges were encountered during the deprotection step. nih.gov This highlights the critical need for careful selection of protecting groups and optimization of deprotection conditions to avoid side reactions and ensure high yields of the target molecule. nih.gov

Microwave-Assisted Synthesis and Ultrasound-Assisted Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has significantly accelerated the synthesis of heterocyclic compounds, including furo[2,3-b]pyridine derivatives. These techniques often lead to shorter reaction times, higher yields, and improved purity of the products.

Microwave-assisted synthesis has been successfully employed for the one-pot, three-component synthesis of various heterocyclic systems, such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. nih.govrsc.orgresearchgate.net For example, a microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones resulted in the formation of pyrido[2,3-b]indolizines through a domino sequence of reactions. mdpi.com Similarly, the synthesis of furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐ones has been achieved via microwave-assisted radical cyclizations. researchgate.net

Ultrasound-assisted synthesis has also proven to be a valuable tool. A convenient synthesis of 2-substituted furo[3,2-b]pyridines was developed using a Pd/C-Cu catalyzed coupling reaction under ultrasound irradiation. researchgate.netnih.gov This one-pot method provides direct access to these derivatives and has been used to synthesize compounds with potential anticancer properties. researchgate.netnih.gov

One-Pot and Cascade Reaction Sequences in Heterocycle Construction

Several one-pot methodologies have been developed for the synthesis of furo[2,3-b]pyridine-related structures. For example, a base-catalyzed three-component reaction of ynals, isocyanates, and amines provides a metal-free and environmentally benign route to highly decorated pyridine derivatives. organic-chemistry.org Another example is the one-pot synthesis of multisubstituted chromone-fused bicyclic pyridine compounds. sioc-journal.cn

Cascade reactions, where a single event triggers a sequence of transformations, are also prominent in the synthesis of fused heterocycles. A Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes proceeds via a cascade of cyclization and N-H/C annulation. researchgate.net Furthermore, a one-pot microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) has been described for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov The development of such elegant one-pot and cascade sequences is crucial for the efficient construction of complex heterocyclic scaffolds like this compound. scirp.org

Brønsted Acid-Promoted Cyclization Reactions

Brønsted acids play a crucial role in promoting cyclization reactions for the synthesis of a wide variety of heterocyclic compounds. rsc.org These reactions often involve the activation of a functional group, such as an alkyne or an ynamide, to facilitate an intramolecular cyclization.

A notable example is the synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinones through a Brønsted acid-promoted 5-endo-heteroannulation of N-alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones. researchgate.net In this process, the acid promotes the cyclization to form a furopyridinium intermediate, which is then dealkylated in situ. researchgate.net

Furthermore, a Brønsted acid-promoted arene-ynamide cyclization has been developed to construct 3H-pyrrolo[2,3-c]quinolines. acs.org This reaction proceeds through the generation of a highly reactive keteniminium intermediate from the ynamide, which then undergoes an electrophilic aromatic substitution to form the fused quinoline (B57606) system. acs.org These examples demonstrate the utility of Brønsted acids in mediating key cyclization steps for the construction of furo[2,3-b]pyridine and related heterocyclic structures.

Chemical Reactivity and Transformations of 3 Iodofuro 2,3 B Pyridine

Reactivity of the Iodine Substituent at Position 3

The carbon-iodine bond at the C3 position is the most prominent functional handle for modifying the 3-Iodofuro[2,3-b]pyridine core. Its reactivity is dominated by its role as an electrophilic partner in coupling reactions, while classical nucleophilic substitution is less common.

Direct nucleophilic aromatic substitution (SNAr) to displace the iodide from the 3-position of the furo[2,3-b]pyridine (B1315467) ring is not a widely reported transformation. Generally, SNAr reactions on aryl halides require strong activation by electron-withdrawing groups, which are absent in the parent compound. While the fused pyridine (B92270) ring does exert an electron-withdrawing effect, palladium-catalyzed cross-coupling reactions are typically the more efficient and preferred method for functionalizing this position. smolecule.comnih.gov

The iodine at the C3-position serves as an excellent handle for palladium-mediated cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.comnih.gov This versatility allows for the synthesis of a wide array of complex derivatives.

Suzuki-Miyaura Coupling: This reaction pairs the 3-iodofuropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position.

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and copper(I), yields 3-alkynylfuro[2,3-b]pyridine derivatives. These products can serve as precursors for more complex heterocyclic systems.

Heck Coupling: The palladium-catalyzed reaction with alkenes introduces a vinyl group at the 3-position, providing a route to styryl-type derivatives and other unsaturated systems.

Table 1: Representative Catalytic Cross-Coupling Reactions of this compound This table presents illustrative examples of common cross-coupling reactions.

Coupling Reaction Reagents Product Type
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 3-Aryl-furo[2,3-b]pyridine
Sonogashira Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) 3-Alkynyl-furo[2,3-b]pyridine
Heck Alkene (e.g., Styrene), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) 3-Vinyl-furo[2,3-b]pyridine

Reactivity of the Furan (B31954) Ring

The electron-rich furan moiety of the furo[2,3-b]pyridine core is susceptible to electrophilic attack and can be manipulated through metallation or ring-opening pathways.

With the C3 position blocked by iodine, electrophilic aromatic substitution occurs preferentially at the C2 position of the furan ring. smolecule.com The electron-rich nature of the furan ring directs electrophiles to this site.

Vilsmeier-Haack Reaction: Formylation of the furo[2,3-b]pyridine core can be achieved at the C2 position using the Vilsmeier reagent (POCl₃/DMF), leading to the formation of Furo[2,3-b]pyridine-2-carbaldehyde. smolecule.commdpi.com This aldehyde is a versatile intermediate for further synthetic modifications. smolecule.com

Nitration and Bromination: While specific examples for this compound are not detailed, related furo- and benzofuropyridine systems undergo nitration and bromination. researchgate.netclockss.org By analogy, treatment with reagents like nitric acid/sulfuric acid or N-bromosuccinimide (NBS) is expected to yield the corresponding 2-nitro and 2-bromo derivatives.

The most acidic proton on the furan ring is at the C2 position, making it susceptible to deprotonation by strong organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). arkat-usa.orgresearchgate.net The resulting 2-lithio intermediate can be trapped with a variety of electrophiles to introduce functional groups at this position. This two-step sequence allows for the regioselective synthesis of 2-substituted furo[2,3-b]pyridines. Quenching the lithiated species with electrophiles like aldehydes, ketones, carbon dioxide, or alkyl halides provides access to a wide range of derivatives.

The furan ring, while aromatic, can undergo ring-opening reactions when treated with potent nucleophiles, particularly when the ring system is appropriately substituted. smolecule.com Research has shown that the furan moiety of 2,3-substituted furo[2,3-b]pyridines can be opened by hydrazine (B178648). acs.org This reaction proceeds via nucleophilic attack on the furan ring, leading to cleavage and subsequent recyclization to form a new pyridine-dihydropyrazolone scaffold. acs.org Similarly, other dinucleophiles can induce recyclization through the opening of the furan ring. researchgate.netbeilstein-journals.org

Reactivity of the Pyridine Ring

The pyridine moiety of this compound is generally electron-deficient, which influences its reactivity towards various reagents. rsc.org

Direct functionalization of the C-H bonds of the pyridine ring is a powerful strategy for introducing molecular complexity. nih.govyale.edumdpi.com

Amination: While direct amination of the pyridine ring can be challenging, the synthesis of aminofuro[2,3-b]pyridines has been achieved through alternative routes. For instance, 3-aminofuro[2,3-b]pyridines, substituted at the 2-position with a carbonyl group, can be reacted with dimethylformamide/phosphoroxide chloride or N-formyl-piperidine/N-formyl-morpholine and phosphoroxide chloride to yield formamidines. nih.gov

Borylation: Iridium-catalyzed C-H borylation allows for the introduction of boryl groups onto the pyridine ring. nih.govrsc.org The regioselectivity of this reaction is influenced by both steric and electronic factors. nih.gov For instance, the borylation of aminopyridines can be directed by a traceless directing group, with the regioselectivity depending on the position of the amino group and the choice of boron reagent (e.g., HBpin or B2pin2). nih.gov Specifically, for meta-aminopyridines, borylation is selective for the para position, while for para-aminopyridines, it occurs at the less hindered meta position. nih.gov The development of such methods is significant for creating precursors for cross-coupling reactions. beilstein-journals.org

Radical Arylation: Radical arylation presents a method for forming C-C bonds on the pyridine ring. Some palladium-catalyzed direct arylation reactions at room temperature are believed to proceed through a radical-mediated pathway. beilstein-journals.org This contrasts with the more commonly proposed two-electron mechanisms for direct arylation. beilstein-journals.org The use of radical scavengers like TEMPO can help elucidate the operative mechanism. beilstein-journals.orgfrontiersin.org

The N-oxide of furo[2,3-b]pyridine exhibits distinct reactivity, enabling functionalization at positions that are otherwise difficult to access.

Cyanation: The Reissert-Henze reaction can be employed for the cyanation of furo[3,2-b]pyridine (B1253681) N-oxide. consensus.app Treatment with potassium cyanide and benzoyl chloride results in the formation of the 5-cyano derivative. consensus.app This derivative can be further converted into other functional groups such as carboxamides, carboxylic acids, and esters. consensus.app In a similar vein, α-cyanation of 4-amidopyridine N-oxide can be achieved using dimethylcarbamoyl chloride and potassium cyanide. chem-soc.si

Chlorination: Chlorination of furo[3,2-b]pyridine N-oxide with phosphorus oxychloride (POCl3) can lead to a mixture of chlorinated products, including the 2-, 3-, 5-, and 7-chloro derivatives. consensus.appstackexchange.com The 7-chloro derivative can subsequently undergo nucleophilic substitution reactions. consensus.app It is noteworthy that while POCl3 can effect chlorination, reagents like PCl3 are generally used for the deoxygenation of N-oxides without concomitant chlorination. stackexchange.com

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a valuable tool for alkene synthesis, involving the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgwikipedia.orgmdpi.com This reaction generally provides excellent E-selectivity for the resulting alkene. organic-chemistry.org While direct examples involving this compound phosphonate derivatives are not extensively detailed in the provided context, the principles of the Wittig-Horner reaction are broadly applicable to heterocyclic systems for the construction of carbon-carbon double bonds. clockss.org The reaction proceeds via the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org

Chemoselective Transformations of Functional Handles

The presence of multiple functional groups on the furo[2,3-b]pyridine scaffold allows for chemoselective transformations, enabling the synthesis of diverse derivatives. For instance, in dihalogenated pyridines, palladium-catalyzed cross-coupling reactions can sometimes proceed chemoselectively at the more reactive halogen position (typically bromine over chlorine). rsc.org This allows for sequential functionalization. However, nucleophilic aromatic substitutions on such dihalogenated systems may be less selective. rsc.org A concise, gram-scale synthesis of furo[2,3-b]pyridines bearing functional handles for chemoselective cross-coupling has been developed, highlighting the utility of this approach. nih.gov

Stability and Transformation under Various Reaction Conditions

The stability of the furo[2,3-b]pyridine core is dependent on the reaction conditions. The furopyridine core has been shown to be stable under basic conditions. nih.gov However, treatment with hydrazine can induce a ring-opening of the furan moiety, leading to the formation of a new pyridine-dihydropyrazolone scaffold. nih.gov The stability of ester derivatives of furo[2,3-b]pyridine under basic hydrolysis conditions can be influenced by the chelation of the deprotonated starting material with the metal counter-ion, which can hinder nucleophilic attack at the ester carbonyl. nih.gov

Interactive Data Table: Reactivity of this compound Derivatives

Reaction TypeReagentsProduct TypeReference(s)
C-H BorylationIridium catalyst, Boron reagent (e.g., HBpin, B2pin2)Borylated furo[2,3-b]pyridine nih.govrsc.orgnih.gov
Cyanation of N-oxideKCN, Benzoyl chloride5-Cyanofuro[3,2-b]pyridine consensus.app
Chlorination of N-oxidePOCl3Chloro-furo[3,2-b]pyridines consensus.appstackexchange.com
Ring-openingHydrazinePyridine-dihydropyrazolone nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Iodofuro[2,3-b]pyridine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Detailed 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are instrumental in assigning the specific signals to the correct protons and carbons within the furo[2,3-b]pyridine (B1315467) core. rsc.org For instance, HMBC experiments can show long-range coupling between a quaternary carbon and distant protons, which is crucial for identifying key structural features like the C(3a) carbon. rsc.org In related heterocyclic systems, NMR data is reported with specific details on chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J) in Hertz. mdpi.com While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from analyses of analogous furopyridine and iodinated aromatic compounds.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Furo[2,3-b]pyridine Core (Note: This table is illustrative, based on typical values for related structures. Actual values for this compound may vary.)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2 ~7.8 - 8.2 ~145 - 150
C-3 --- ~75 - 85
H-4 ~8.3 - 8.6 ~148 - 152
H-5 ~7.2 - 7.5 ~115 - 120
C-6 --- ~150 - 155
C-7a --- ~140 - 145

Mass Spectrometry (MS) Applications (e.g., LC-MS, UPLC)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are particularly useful. bldpharm.com In the analysis of related furo[2,3-b]pyridine derivatives, LC-MS is routinely used to confirm the mass of the final product, often by identifying the protonated molecular ion [M+H]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound, a critical step in distinguishing it from isomers or other potential byproducts. researchgate.net For this compound (C₇H₄INO), the expected exact mass would be a key data point for verification.

Table 2: Mass Spectrometry Data for this compound

Technique Ion Mode Expected m/z Information Provided
LC-MS ESI+ 245.94 Molecular Weight Confirmation ([M+H]⁺)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound. Reversed-phase HPLC, typically utilizing a C18 stationary phase, is effective for separating the target compound from starting materials, reagents, and byproducts. researchgate.net

The method involves injecting the sample into a column and eluting it with a mobile phase, commonly a gradient of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid to improve peak shape. rsc.orgresearchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This technique is crucial for ensuring that the compound meets the required purity specifications for subsequent applications. HPLC methods are also used to monitor the progress of chemical reactions during its synthesis. nih.gov

X-ray Crystallography for Definitive Structural Elucidation and Tautomerism Studies

In studies of related heterocyclic compounds, single-crystal X-ray diffraction has been essential for confirming molecular structures and understanding intermolecular interactions, such as halogen bonding, within the crystal lattice. researchgate.netmdpi.com This method is also invaluable for studying tautomerism, providing a solid-state snapshot of the dominant tautomeric form. While a crystal structure for this compound itself is not reported in the search results, this technique remains the gold standard for its absolute structural confirmation. jhu.edu

Other Advanced Spectroscopic Techniques (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides information on the molecule's vibrational modes. The presence of the furo[2,3-b]pyridine core would be indicated by characteristic absorption bands.

Key expected vibrations include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-O-C stretching of the furan (B31954) ring. mdpi.com The carbon-iodine (C-I) bond also has a characteristic stretching frequency, which typically appears in the far-infrared region of the spectrum. Pyridine-based compounds are often characterized using FTIR to probe their structure and bonding. msesupplies.com

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
1600 - 1450 C=C/C=N Stretch Aromatic Rings
1250 - 1050 C-O-C Stretch Furan Ring

Theoretical and Computational Studies of 3 Iodofuro 2,3 B Pyridine

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, detailing transition states, and calculating activation energies. While synthetic methods for related compounds, such as the iodine-promoted 5-endo-heteroannulation to form 3-iodofuro[2,3-b]pyridin-4(1H)-ones, have been described, these reports focus on experimental procedures rather than computational mechanism elucidation. researchgate.net There are no specific computational studies in the reviewed literature that detail the reaction mechanisms involving 3-Iodofuro[2,3-b]pyridine.

Conformational Analysis and Tautomerism Investigations

Investigations into the conformational preferences and potential tautomeric forms of this compound using computational methods are not available in the current body of scientific literature. Conformational analysis for other complex heterocyclic systems has been performed using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy combined with quantum chemical calculations to determine stable conformers in solution. mdpi.com However, such specific analyses for this compound have not been reported.

Molecular Modeling for Ligand-Metal Interactions in Catalysis

The furo[2,3-b]pyridine (B1315467) scaffold is explored in medicinal chemistry and materials science, and related isomers like furo[3,2-b]pyridines have been studied as ligands in metal-catalyzed reactions. researchgate.netresearchgate.net Molecular modeling and computational approaches are instrumental in understanding the coordination of such ligands with metal centers. nih.gov Despite this, specific molecular modeling studies detailing the interaction of this compound as a ligand in metal-catalyzed processes are not found in the existing literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their reactivity or biological activity. While QSAR studies have been applied to other classes of pyridine (B92270) derivatives to understand their properties researchgate.net, there are no published QSAR models focused on the chemical reactivity and selectivity of this compound. General experimental studies have explored the chemical reactivity of the broader 2,3-substituted furo[2,3-b]pyridine framework, but these are not linked to computational QSAR modeling. nih.gov

Advanced Applications of Furo 2,3 B Pyridine Derivatives in Non Biological Fields

Role as Versatile Synthetic Intermediates in Complex Organic Molecule Construction

The true value of 3-Iodofuro[2,3-b]pyridine in organic synthesis lies in its capacity to serve as a versatile building block. The carbon-iodine bond at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This reactivity allows for the straightforward introduction of a wide array of substituents, enabling the construction of complex and polyfunctionalized molecules.

Research has demonstrated that the furo[2,3-b]pyridine (B1315467) core can be intentionally synthesized with "handles," such as halogens, at the 3- and 5-positions specifically for subsequent palladium-mediated cross-coupling reactions. nih.gov The iodine substituent makes this compound an excellent substrate for these transformations due to the relatively high reactivity of the C-I bond.

Key cross-coupling reactions where this compound is an ideal precursor include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching various aryl or heteroaryl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further chemistry or for extending conjugation in electronic materials.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Through these synthetic strategies, the simple this compound core can be elaborated into intricate molecular architectures, serving as a foundational element in the synthesis of complex organic structures intended for materials science and optoelectronics.

Applications in Materials Science

The furo[2,3-b]pyridine scaffold is an attractive component for the design of new organic materials due to its rigid, planar structure and inherent electronic properties. The ability to precisely functionalize this core using this compound as a starting point is critical for tuning these properties for specific applications.

The development of novel functional organic materials relies on the ability to design and synthesize molecules with specific, predictable properties. The furo[2,3-b]pyridine skeleton, being a combination of electron-rich and electron-deficient rings, provides a unique electronic platform. By using this compound as an intermediate, chemists can systematically modify this platform. For example, attaching electron-donating or electron-withdrawing groups to the 3-position via cross-coupling reactions can precisely control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is fundamental to creating materials for applications such as organic semiconductors, dyes, and sensors.

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), has benefited from the exploration of novel heterocyclic compounds. The furo[2,3-b]pyridine core has been identified as a promising component for these applications. For instance, a highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine has been developed as a core structure for a triplet host material, which is crucial for achieving high efficiency in green phosphorescent OLEDs. researchgate.net Isomeric furo[3,2-c]pyridine-based iridium complexes have also been successfully utilized in efficient solution-processed phosphorescent OLEDs. researchgate.net

In this context, this compound serves as a key precursor. It enables the synthesis of the complex, functional molecules required for OLED devices. Through reactions like Suzuki or Stille coupling, large conjugated systems can be attached to the furo[2,3-b]pyridine core, creating the final emitter or host molecules with the desired electronic and photophysical characteristics.

While direct applications of this compound in polymer science and supramolecular chemistry are still emerging, its potential is significant. The synthesis of well-defined polymers and complex supramolecular assemblies often requires bifunctional or polyfunctional monomers.

Starting from this compound, it is possible to synthesize such monomers. For example, a Sonogashira coupling could introduce an alkyne group, which can then participate in polymerization reactions. Alternatively, sequential cross-coupling reactions at different positions on the heterocyclic system can generate rigid, geometrically defined building blocks (tectons) for creating supramolecular structures like macrocycles, cages, or coordination polymers. The defined bond vectors of the furo[2,3-b]pyridine scaffold make it an excellent candidate for constructing predictable and highly ordered architectures, including potential dendritic nanostructures.

Investigation of Photophysical Properties for Optoelectronic Devices

The photophysical properties of a molecule—how it absorbs and emits light—are central to its use in optoelectronic devices. The furo[2,3-b]pyridine scaffold is inherently luminescent, and its derivatives are being actively studied for their fluorescence and phosphorescence characteristics.

Studies on substituted furo[2,3-b]pyridines have confirmed their potential as fluorophores. For example, certain 3-amino-furo[2,3-b]pyridine derivatives exhibit fluorescence, with emission properties that are sensitive to the polarity of their environment. researchgate.net One such derivative, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone, shows a significant shift in its emission wavelength in different solvents, a property known as solvatochromism. researchgate.net

The presence of a 3-iodo substituent is expected to have a profound impact on these photophysical properties. The "heavy-atom effect" of iodine is well-known to promote intersystem crossing—the transition of an excited molecule from a singlet state to a triplet state. This process typically quenches fluorescence but can enhance phosphorescence. This characteristic is highly desirable for OLEDs that rely on harvesting triplet excitons to achieve high internal quantum efficiencies. Theoretical studies on related benzofuro[2,3-b]pyridine (B12332454) emitters designed for thermally activated delayed fluorescence (TADF) further underscore the potential of this heterocyclic family in advanced optoelectronics.

Below is a table summarizing the photophysical properties of a representative fluorescent furo[2,3-b]pyridine derivative, highlighting its solvatochromic behavior.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)
Hexane3854805145
Dioxane3885005821
Chloroform3905106024
Ethyl Acetate3875156527
Acetonitrile3855257080
Methanol3855407802

Data derived from studies on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone. researchgate.net

This sensitivity to the local environment, combined with the ability to tune properties via the 3-iodo functional handle, makes this compound and its subsequent derivatives highly promising candidates for the development of next-generation optoelectronic devices and functional materials.

Thermally Activated Delayed Fluorescence (TADF) Properties

Furo[2,3-b]pyridine derivatives have emerged as a significant class of materials for thermally activated delayed fluorescence (TADF) applications, particularly in the development of highly efficient organic light-emitting diodes (OLEDs). The core principle of TADF is to enable the harvesting of non-emissive triplet excitons and convert them into emissive singlet excitons through a process of reverse intersystem crossing (RISC). This requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The furo[2,3-b]pyridine moiety often serves as an electron-accepting unit in TADF emitters. tandfonline.com When combined with suitable electron-donating moieties, the resulting donor-acceptor architecture can lead to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small ΔEST. researchgate.netrsc.org

Below is a representative table of performance data for green TADF OLEDs incorporating furo[2,3-b]pyridine derivatives, illustrating the potential of this class of compounds.

Emitter (Acceptor Moiety)Donor MoietyΔEST (eV)EQEmax (%)
4-phenylpyridine-3,5-dicarbonitrileTwo carbazole (B46965) units0.0421.2
Pyridine-based diazafluoreneAcridine--
1,3-dicyanobenzeneFour carbazole units-19.2

This table presents data for representative furo[2,3-b]pyridine-based TADF emitters to illustrate the performance of this class of materials.

Utilization as Ligands in Catalysis

The furo[2,3-b]pyridine scaffold, particularly when functionalized, serves as a valuable ligand in transition metal-catalyzed reactions. The presence of both nitrogen and oxygen heteroatoms offers multiple coordination sites, and the rigid bicyclic structure can provide steric hindrance and electronic properties beneficial for catalytic activity and selectivity.

Specifically, furo[2,3-b]pyridines with functional handles at the 3- and 5-positions are instrumental in palladium-mediated cross-coupling reactions. nih.gov The iodine atom in this compound acts as an excellent leaving group in such reactions, enabling the facile introduction of a wide range of substituents at this position. This synthetic versatility is crucial for building complex molecules and for the development of new catalysts.

While detailed catalytic studies specifically employing this compound as a ligand are limited, the broader class of functionalized furo[2,3-b]pyridines has been explored. For example, a concise four-step synthesis has been developed to produce furo[2,3-b]pyridines with handles for chemoselective cross-coupling, highlighting their importance in synthetic chemistry. nih.gov Furthermore, pyridine-2-sulfinates, which can be considered analogues in terms of their utility in cross-coupling, have been successfully used as replacements for the often unstable pyridine-2-boronic acids in Suzuki-Miyaura reactions.

The table below summarizes the utility of pyridine-based ligands in palladium-catalyzed cross-coupling reactions, providing a context for the potential applications of this compound.

Ligand TypeCatalystReaction TypeSubstrate Scope
Furo[2,3-b]pyridines with functional handlesPalladiumCross-couplingAryl halides
Pyridine-2-sulfinatesPalladiumSuzuki-MiyauraAryl bromides and chlorides

This table illustrates the application of pyridine-containing scaffolds as ligands in catalysis.

Design and Synthesis of Organic Semiconductors

The electronic properties of furo[2,3-b]pyridine derivatives make them attractive candidates for use in organic semiconductors. The combination of the electron-rich furan (B31954) and electron-deficient pyridine (B92270) rings can facilitate intramolecular charge transfer, a desirable characteristic for semiconductor materials. nih.gov These materials can be incorporated into various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of furo[2,3-b]pyridine-based organic semiconductors often involves creating extended π-conjugated systems. The this compound can serve as a key building block in this context, allowing for the extension of the conjugated system through cross-coupling reactions at the 3-position. This enables the synthesis of polymers and small molecules with tailored electronic band gaps and charge transport properties.

For instance, a highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine (PFP) core has been developed for use as a triplet host material in green phosphorescent OLEDs. nih.gov A derivative of this PFP core, 3-(3-(carbazole-9-yl)phenyl) pyrido[3',2':4,5]furo[2,3-b]pyridine (CzPFP), was synthesized as a bipolar host material. This material demonstrated balanced hole and electron transport, leading to a high quantum efficiency of 27.7% and a high power efficiency of 86.8 lm W⁻¹ in green phosphorescent OLEDs. nih.gov

The following table provides representative data on the performance of an organic electronic device utilizing a furo[2,3-b]pyridine-based semiconductor.

Device TypeFuro[2,3-b]pyridine DerivativeRoleMaximum Quantum Efficiency (%)Power Efficiency (lm W⁻¹)
Green Phosphorescent OLED3-(3-(carbazole-9-yl)phenyl) pyrido[3',2':4,5]furo[2,3-b]pyridine (CzPFP)Bipolar Host Material27.786.8

This table showcases the performance of a furo[2,3-b]pyridine derivative in an organic semiconductor device.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Pathways for 3-Iodofuro[2,3-b]pyridine

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For this compound, a key area of future research will be the development of more efficient, atom-economical, and environmentally benign synthetic routes. Current methods often rely on multi-step sequences that may involve harsh reagents and generate significant waste.

Future synthetic strategies are envisioned to overcome these limitations. The exploration of catalyst-free methodologies for the construction of the furo[2,3-b]pyridine (B1315467) core is a promising avenue. nih.govresearchgate.net Such approaches, potentially involving thermal or microwave-assisted cyclizations, would reduce reliance on expensive and potentially toxic metal catalysts. Furthermore, the development of one-pot syntheses starting from readily available precursors could significantly streamline the production of this compound, minimizing purification steps and solvent usage. nih.gov

Another critical direction is the investigation of flow chemistry for the synthesis of this compound. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. thalesnano.com This technology could be particularly advantageous for nitration and other potentially hazardous reactions that may be involved in the synthesis of precursors.

The direct and regioselective iodination of the furo[2,3-b]pyridine scaffold at the 3-position is another area ripe for innovation. Future research could focus on the use of milder and more selective iodinating agents, potentially avoiding the need for protecting groups and reducing the number of synthetic steps.

Exploration of Underexplored Chemical Transformations and Reactivity Patterns

The iodine atom at the 3-position of the furo[2,3-b]pyridine ring is a versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions. While established methods like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions have been applied to similar heterocyclic systems, a comprehensive exploration of these transformations specifically for this compound is a crucial future endeavor. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org

Beyond these well-established reactions, the future lies in exploring less conventional and more innovative coupling strategies. The investigation of photoredox catalysis for the functionalization of the C-I bond could open up new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This approach may enable transformations that are not accessible through traditional palladium catalysis.

Furthermore, the reactivity of the furo[2,3-b]pyridine core itself, in conjunction with the directing effect of the iodo group, warrants deeper investigation. Exploring electrophilic and nucleophilic aromatic substitution reactions on the substituted ring system could reveal novel reactivity patterns and provide access to a wider range of derivatives. The potential for the furan (B31954) ring to participate in cycloaddition reactions is another area that remains largely unexplored.

A systematic study of the relative reactivity of the different positions on the furo[2,3-b]pyridine nucleus will be essential for the strategic design of complex molecules. This includes understanding the influence of the iodo substituent on the electronic properties of the entire heterocyclic system.

Advanced Computational Predictions for Rational Design of Novel Derivatives

The integration of computational chemistry is set to revolutionize the process of drug discovery and materials design. For this compound, advanced computational techniques can provide invaluable insights and guide the synthesis of novel derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This understanding can inform the design of new reactions and predict the regioselectivity of chemical transformations.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and interaction of this compound derivatives with biological targets, such as protein kinases. nih.govrsc.org These in silico screening methods can prioritize the synthesis of compounds with the highest potential for therapeutic activity, saving significant time and resources in the drug development process. rsc.orgekb.eg

Furthermore, the application of machine learning and artificial intelligence (AI) algorithms could accelerate the discovery of new derivatives with desired properties. By training models on existing data, it may be possible to predict the biological activity or material properties of virtual compounds, enabling the rational design of novel and highly effective molecules.

The following table outlines potential computational approaches for future research:

Computational MethodApplication for this compoundPotential Outcome
Density Functional Theory (DFT)Elucidation of electronic structure and reactivityPrediction of reaction pathways and regioselectivity
Molecular DockingVirtual screening against biological targetsIdentification of potential drug candidates
Molecular Dynamics (MD) SimulationsAnalysis of binding stability and conformational changesUnderstanding of ligand-protein interactions
In Silico ADMET PredictionAssessment of drug-like propertiesOptimization of pharmacokinetic profiles

Expansion of Applications in Emerging Material Technologies and Advanced Catalytic Systems

While the furo[2,3-b]pyridine scaffold has shown promise in medicinal chemistry, its potential in other fields remains largely untapped. Future research should focus on expanding the applications of this compound and its derivatives into emerging material technologies and advanced catalytic systems.

In the realm of materials science , the unique photophysical properties of the furo[2,3-b]pyridine core suggest its potential use in the development of novel organic electronic materials. Derivatives of this scaffold have already been investigated as host materials for organic light-emitting diodes (OLEDs) . nih.gov Future work could focus on synthesizing a broader range of derivatives and evaluating their performance in various electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution at the 3-position makes this compound a particularly attractive building block for these applications.

Another exciting prospect is the development of functional polymers incorporating the furo[2,3-b]pyridine unit. Such polymers could exhibit interesting electronic, optical, or sensory properties with potential applications in areas like chemical sensing and bioimaging.

In the field of catalysis , the furo[2,3-b]pyridine moiety could serve as a novel ligand for transition metal catalysts. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan ring can act as coordination sites for metal ions, potentially leading to catalysts with unique reactivity and selectivity. The synthesis and evaluation of organometallic complexes bearing furo[2,3-b]pyridine-based ligands is a promising area for future investigation. Furthermore, this compound itself could serve as a precursor for the synthesis of heterogeneous catalysts through its immobilization on solid supports.

The table below summarizes potential future applications:

Application AreaSpecific UseRationale
Organic ElectronicsOrganic Light-Emitting Diodes (OLEDs)Potential for high-efficiency host materials. nih.gov
Organic Photovoltaics (OPVs)Tunable electronic properties for light absorption.
Organic Field-Effect Transistors (OFETs)Scaffold for designing new semiconductor materials.
Functional PolymersChemical SensorsChanges in optical or electronic properties upon analyte binding.
Bioimaging ProbesFluorescent properties for cellular imaging.
CatalysisLigands for Asymmetric CatalysisChiral derivatives could induce enantioselectivity.
Precursors for Heterogeneous CatalystsImmobilization on solid supports for recyclable catalysts.

Q & A

Q. What are the common synthetic routes for preparing 3-iodofuro[2,3-b]pyridine, and how can regioisomeric byproducts be minimized?

Methodological Answer: Synthesis typically involves halogenation of the furopyridine core. Direct iodination using N-iodosuccinimide (NIS) in acetic acid at 50°C is effective. Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) can also be used with pre-functionalized intermediates. To minimize regioisomers, employ directing groups (e.g., methoxy) to guide iodination. Purification via column chromatography or recrystallization, monitored by TLC and NMR, ensures regiochemical fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Use HRMS for molecular weight confirmation and isotopic patterns. ¹H/¹³C NMR identifies deshielding effects near iodine (e.g., H-2/H-4). IR detects weak C-I stretches (500–650 cm⁻¹). X-ray crystallography resolves regiochemistry ambiguities, particularly for iodine placement .

Q. What in vitro assays are recommended for preliminary evaluation of anticancer potential?

Methodological Answer: Use MTT/CellTiter-Glo® in breast cancer lines (MCF-7, MDA-MB-231) for IC₅₀ determination. Include colony formation assays for proliferation inhibition and flow cytometry for cell cycle analysis (e.g., G2/M arrest). Validate selectivity using non-neoplastic lines (e.g., MCF-10A) and 3D spheroid models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Methodological Answer: Iteratively modify substituents (e.g., halogens, bioisosteres) and assess inhibitory potency (e.g., BTK/CLK IC₅₀) and physicochemical properties. For example, replacing iodine with CF₃ probes electronic effects. High-throughput screening and molecular docking guide rational substitutions by predicting binding interactions .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and cellular activity?

Methodological Answer: Measure intracellular concentrations (LC-MS) and perform stability assays in plasma/cell lysates. Use kinase profiling to identify off-target effects. If cellular activity is low, employ prodrug strategies or modify logD for better permeability. Validate specificity in knockout cell lines .

Q. How can computational modeling enhance the development of selective kinase inhibitors?

Methodological Answer: Molecular docking (AutoDock Vina/Schrödinger) predicts interactions between iodine and hydrophobic kinase residues (e.g., gatekeeper residues). MD simulations assess binding stability. Pharmacophore modeling identifies critical features (e.g., hydrogen bond acceptors). QSAR correlates structural descriptors (e.g., electronegativity) with selectivity ratios (CLK1 vs. CLK2) .

Q. What experimental designs are critical for evaluating tubulin polymerization inhibition?

Methodological Answer: Use fluorescence-based tubulin polymerization assays (e.g., paclitaxel as control). Compare IC₅₀ values with colchicine-site binders. Validate via cell cycle arrest (flow cytometry) and immunofluorescence for microtubule disruption. Cross-reference with antiproliferative data in taxane-resistant lines .

Key Notes

  • Synthetic Challenges: Regioselectivity in iodination requires careful optimization of reaction conditions and directing groups .
  • Biological Discrepancies: Differences between enzyme and cellular assays often stem from permeability or metabolic instability .
  • Computational Validation: Always corroborate docking results with experimental kinase profiling to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.